Lipophilicity Comparison Across Isatin Analogs
The computed LogP of 5-chloro-1-(hydroxymethyl)isatin (0.88) positions it between unsubstituted isatin (LogP ~0.83, SIELC) and 5-chloroisatin (LogP 1.61, Molbase), reflecting the opposing contributions of the lipophilic 5-chloro substituent and the polar N-hydroxymethyl group [1][2]. This intermediate lipophilicity may offer a therapeutically favorable balance of membrane permeability and aqueous solubility compared to the more lipophilic 5-chloroisatin, which can suffer from poor solubility, or the less permeable parent isatin [3].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.88 (ChemSrc computational prediction) |
| Comparator Or Baseline | Isatin: LogP ~0.83 (SIELC); 5-Chloroisatin: LogP 1.61 (Molbase); 5-Chloro-1-pentylisatin (CPI): LogP estimated >2.5 |
| Quantified Difference | Target is +0.05 LogP units above isatin; −0.73 LogP units below 5-chloroisatin; approximately 1.6+ LogP units below the N-pentyl analog |
| Conditions | In silico prediction; experimental LogP values for comparators from vendor and database sources |
Why This Matters
LogP directly influences compound partitioning in biological assays and chromatographic purification; selecting the wrong analog can shift LogP by over 0.7 units, potentially altering bioavailability predictions and complicating downstream formulation.
- [1] SIELC Technologies. Isatin – LogP 0.83. https://sielc.com/isatin View Source
- [2] Molbase. 5-Chloroisatin – LogP 1.6128. https://qiye.molbase.cn View Source
- [3] El Moutaouakil Ala A, et al. Synthesis, X-ray crystallography, COSMO-RS, and molecular electronic property investigation of a novel N-alkyl-substituted 5-chloroisatin derivative. Journal of Molecular Structure. 2025;1344. doi:10.1016/j.molstruc.2025.142890. (Provides LogP context for N-alkyl 5-chloroisatin derivatives) View Source
